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molecular formula C15H12Cl2N2 B8405351 2,6-Dichloro-alpha-[(2-methylphenyl)amino]benzeneacetonitrile

2,6-Dichloro-alpha-[(2-methylphenyl)amino]benzeneacetonitrile

Cat. No. B8405351
M. Wt: 291.2 g/mol
InChI Key: KPPXPYFWEXILDJ-UHFFFAOYSA-N
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Patent
US04246429

Procedure details

To a stirred mixture of 2.9 parts of 2,6-dichloro-α-[(2-methylphenyl)imino]benzeneacetonitrile in 50 parts of methanol are added portionwise 0.2 parts of sodium borohydride. Upon completion the mixture is stirred during 0.5 hours and 100 parts of water are added. The precipitated produce is filtered off and recrystallized from 30 parts of 2-propanol, yielding 2.4 parts (82.1%) of 2,6-dichloro-α-[(2-methylphenyl)amino]benzeneacetonitrile; mp. 107.7° C.
Name
2,6-dichloro-α-[(2-methylphenyl)imino]benzeneacetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[C:9](=[N:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[CH3:19])[C:10]#[N:11].CO.[BH4-].[Na+]>O>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[CH:9]([NH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[CH3:19])[C:10]#[N:11] |f:2.3|

Inputs

Step One
Name
2,6-dichloro-α-[(2-methylphenyl)imino]benzeneacetonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)C(C#N)=NC1=C(C=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Upon completion the mixture is stirred during 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitated produce
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from 30 parts of 2-propanol

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)C(C#N)NC1=C(C=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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